Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared Spectroscopy (IR)
Strong absorptions at 1695 cm⁻¹ (C=O stretch, carbamate) and 1680 cm⁻¹ (C=O stretch, pyrrolidinone). The C-Cl vibration appears as a medium-intensity band at 750 cm⁻¹.
UV-Vis Spectroscopy
Absorption maxima at 272 nm (π→π* transition, chlorophenyl) and 210 nm (n→π* transition, carbonyl groups).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO localizes on the chlorophenyl ring and pyrrolidinone carbonyl, while the LUMO resides on the piperazine carbamate. Electrostatic potential maps show pronounced negative charge density at the pyrrolidinone oxygen (-0.42 e) and positive charge at the chlorophenyl chlorine (+0.18 e).
Properties
Molecular Formula |
C20H26ClN3O4 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-9-7-22(8-10-23)18(26)14-11-17(25)24(13-14)16-6-4-5-15(21)12-16/h4-6,12,14H,7-11,13H2,1-3H3 |
InChI Key |
FZEWGRMNBQYTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling of Preformed Intermediates
This method involves independent synthesis of the pyrrolidinone and piperazine moieties followed by coupling.
Synthesis of 1-(3-Chlorophenyl)-5-Oxopyrrolidin-3-Carboxylic Acid
The pyrrolidinone ring is constructed via cyclization of γ-aminobutyric acid derivatives. For example, reacting 3-chlorophenylglycine with succinic anhydride in acetic acid at 80°C for 12 hours yields the cyclic amide. Alternative routes employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to cyclize hydroxyamides.
Activation and Coupling to Piperazine
The carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride (using ethyl chloroformate) and reacted with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) with Na₂CO₃ as a base. Yields range from 58–72% after column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
One-Pot Tandem Synthesis
A streamlined approach combines pyrrolidinone formation and piperazine coupling in a single reaction vessel.
In Situ Cyclization-Coupling
A mixture of 3-chlorophenylamine, dimethyl acetylenedicarboxylate, and tert-butyl piperazine-1-carboxylate in toluene undergoes microwave-assisted heating (120°C, 30 minutes). The reaction exploits the nucleophilicity of the piperazine nitrogen to trap intermediates generated during pyrrolidinone formation.
Advantages:
Limitations:
Optimization of Critical Parameters
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing charged intermediates. Na₂CO₃ outperforms organic bases (e.g., triethylamine) in minimizing ester hydrolysis.
Temperature Control
Coupling reactions proceed optimally at 0–5°C to suppress racemization, while cyclization steps require elevated temperatures (80–100°C).
Protecting Group Strategy
The tert-butyloxycarbonyl (Boc) group on piperazine demonstrates stability under both acidic and basic conditions, preventing unwanted side reactions during coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): Characteristic signals include tert-butyl singlet at δ 1.45 ppm and pyrrolidinone carbonyl resonance at δ 172 ppm.
-
IR : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N) confirm successful coupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise coupling | 65 | 95 | 24 | High |
| One-pot synthesis | 48 | 85 | 4 | Moderate |
| Solid-phase (hypothetical) | 60* | 90* | 48* | Low |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights structural analogs of the target compound, emphasizing substituent variations and functional group differences:
Key Observations:
- Bioactivity Correlations: The presence of electron-withdrawing groups (e.g., Cl, CN) and heterocycles (e.g., pyridone, thienopyridine) correlates with enhanced antiplasmodial or enzyme-inhibitory activity .
- Structural Complexity: Compounds with fused bicyclic systems (e.g., cyclopenta[b]pyridine in KuSaSch117) exhibit higher potency than monocyclic analogs, likely due to improved target binding .
Physicochemical Properties and Stability
- Lipophilicity: The Boc group reduces logP values compared to non-Boc analogs, enhancing aqueous solubility (e.g., logP ~2.5 for T64336 vs. ~3.8 for non-Boc derivatives) .
- Stability : Boc-protected compounds are stable under acidic conditions but cleaved by TFA/CH₂Cl₂, enabling deprotection during late-stage synthesis .
Biological Activity
Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound with significant potential in pharmacology due to its complex structure and biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a tert-butyl group, and a carbonyl functional group linked to a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 407.9 g/mol. The presence of the chlorophenyl group suggests possible interactions with biological targets, particularly in the context of neuropharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Functional Groups : The piperazine ring is protected using tert-butyl chloroformate.
- Formation of Key Intermediates : This includes the synthesis of 1-(3-chlorophenyl)-5-oxopyrrolidine through chlorination and cyclization reactions.
- Final Assembly : The final compound is obtained through nucleophilic displacement reactions under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts to enhance yield.
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors involved in mood regulation and cognitive functions. Its structural components allow for favorable binding interactions, potentially influencing signaling pathways critical for treating neurological disorders .
Pharmacological Applications
Preliminary studies suggest several potential applications:
- Neuropharmacology : The compound may have implications in treating conditions such as depression and anxiety due to its interaction with serotonin and dopamine receptors.
- Antimicrobial Activity : Some studies have indicated that related compounds exhibit antibacterial and antifungal properties, suggesting that this compound could also possess similar activities .
- Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor growth through specific molecular pathways .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound in relation to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate | Similar piperazine framework with fluorophenyl group | Potentially different biological activity due to fluorine substitution |
| Tert-butyl 4-{[1-(3-iodophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate | Contains an iodophenyl instead of chlorophenyl | Iodine may influence lipophilicity and receptor binding |
| Tert-butyl 4-{[1-(naphthalen-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate | Features a naphthalene moiety | Increased aromaticity could affect pharmacokinetics |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : A study examining the binding affinity of similar compounds to serotonin receptors demonstrated significant interactions, suggesting potential antidepressant effects.
- Antimicrobial Research : Research on related piperazine derivatives showed promising results against various bacterial strains, indicating the need for further exploration of this compound's antimicrobial properties.
- Cancer Research : Investigations into the anticancer activity revealed that structurally similar compounds exhibited cytotoxic effects on specific cancer cell lines, warranting further research into this compound's therapeutic efficacy.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidinone core via cyclization of 3-chlorophenyl-substituted precursors under acidic or basic conditions.
- Step 2: Coupling the pyrrolidinone moiety to a Boc-protected piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 3: Final Boc deprotection (if required) using trifluoroacetic acid (TFA) in DCM.
Key Considerations: - Temperature control (0–25°C) during coupling to minimize side reactions.
- Use of chromatographic purification (e.g., silica gel column) or recrystallization to isolate intermediates .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions and Boc-group integrity. Compare chemical shifts with analogous compounds (e.g., tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate, δ ~1.4 ppm for tert-butyl) .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅ClN₃O₄: calculated 418.15, observed 418.14) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Density Functional Theory (DFT):
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
- Validation:
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
- Data Collection:
- Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data (<1.0 Å).
- Refinement:
- Validation Tools:
Advanced: How to address regioselectivity challenges during functionalization of the piperazine ring?
Methodological Answer:
- Protecting Group Strategy:
- Catalytic Control:
- Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling at specific aryl positions, minimizing competing pathways .
- Monitoring:
- Track reaction progress using TLC (ethyl acetate/hexane, 1:1) and LC-MS to detect byproducts .
Advanced: What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Data Normalization:
- Normalize IC₅₀ values to account for batch-to-batch variability in compound solubility (e.g., DMSO stock concentration checks) .
- Meta-Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
